molecular formula C14H27NO2 B12588010 Ethyl 2-[(dibutylamino)methyl]prop-2-enoate CAS No. 600164-59-8

Ethyl 2-[(dibutylamino)methyl]prop-2-enoate

Cat. No.: B12588010
CAS No.: 600164-59-8
M. Wt: 241.37 g/mol
InChI Key: LMSRFUAMXYFHBU-UHFFFAOYSA-N
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Description

Ethyl 2-[(dibutylamino)methyl]prop-2-enoate is a substituted α,β-unsaturated ester featuring a dibutylamino-methyl group at the β-position of the propenoate backbone. The dibutylamino group imparts both steric bulk and basicity, influencing reactivity and intermolecular interactions.

Properties

CAS No.

600164-59-8

Molecular Formula

C14H27NO2

Molecular Weight

241.37 g/mol

IUPAC Name

ethyl 2-[(dibutylamino)methyl]prop-2-enoate

InChI

InChI=1S/C14H27NO2/c1-5-8-10-15(11-9-6-2)12-13(4)14(16)17-7-3/h4-12H2,1-3H3

InChI Key

LMSRFUAMXYFHBU-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC(=C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[(dibutylamino)methyl]prop-2-enoate can be synthesized through the esterification of 2-(dibutylamino)ethanol with methacrylic acid or its derivatives. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, 2-(dibutylamino)ethanol and methacrylic acid, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methacrylate ester undergoes hydrolysis to yield 2-methylprop-2-enoic acid (methacrylic acid) and 2-(dibutylamino)ethanol .

  • Conditions : Acidic (e.g., H₂SO₄) or basic (e.g., NaOH) catalysis.

  • Mechanism : Nucleophilic attack on the carbonyl carbon, followed by cleavage of the ester bond .

Substitution Reactions Involving the Amino Group

The tertiary amine group can participate in substitution reactions under specific conditions:

  • Alkylation/Acylation : Potential reactivity with electrophiles (e.g., alkyl halides, acyl chlorides), though sterically hindered due to the dibutylamino moiety .

  • Quaternization : Reaction with alkylating agents (e.g., methyl iodide) to form quaternary ammonium salts.

Oxidation

  • Ester Group : Methacrylate esters are generally resistant to oxidation, but under strong oxidizing conditions (e.g., KMnO₄, CrO₃), the double bond may oxidize to form epoxides or diols .

  • Amino Group : Tertiary amines are typically less reactive toward oxidation compared to primary/secondary amines, but may degrade under severe conditions.

Polymerization

The methacrylate group can undergo radical polymerization to form polymers. The dibutylamino group may influence polymerization kinetics or act as a comonomer in copolymerization reactions .

Nucleophilic Acyl Substitution

The ester may react with nucleophiles (e.g., amines, alcohols) under basic conditions, though methacrylate esters are less reactive than simpler esters like acetates .

Reaction Conditions and Key Reagents

Reaction Type Reagents Conditions Products
HydrolysisH₂SO₄ or NaOHReflux, aqueous environment2-methylprop-2-enoic acid + 2-(dibutylamino)ethanol
AlkylationAlkyl halides (e.g., CH₃I)Polar aprotic solvents (e.g., DMF)Quaternary ammonium salts
OxidationKMnO₄, CrO₃Acidic or basic conditionsEpoxides, diols, or degraded amino products
PolymerizationAIBN, peroxide initiatorsElevated temperatures, inert solventsPolymethacrylate derivatives

Structural and Mechanistic Insights

The compound’s structure (SMILES: CCCCN(CCCC)CCOC(=O)C(=C)C ) reveals:

  • Ester functionality : Prone to hydrolysis and nucleophilic attack.

  • Tertiary amine : Less reactive in substitution but may act as a base or participate in quaternization.

  • Methacrylate group : Enables polymerization and potential dienophilic reactivity in cycloadditions.

Comparison with Analogous Compounds

Compound Key Difference Reactivity Implications
2-(dimethylamino)ethyl methacrylateSmaller amine substituentHigher reactivity in substitution reactions
2-(tert-butylamino)ethyl methacrylateBulky tert-butylamino groupSteric hindrance reduces substitution

Scientific Research Applications

Ethyl 2-[(dibutylamino)methyl]prop-2-enoate has several applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: Employed in the development of biomaterials for medical applications.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in dental materials.

    Industry: Utilized in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of ethyl 2-[(dibutylamino)methyl]prop-2-enoate primarily involves its ability to polymerize and form stable polymers. The ester and amino groups in the molecule allow it to participate in various chemical reactions, leading to the formation of polymers with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the polymerization process .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of ethyl 2-[(dibutylamino)methyl]prop-2-enoate include:

Compound Name Substituent(s) Molecular Formula Key Properties/Applications Reference
Ethyl 2-[(4-chlorophenyl)methyl]prop-2-enoate 4-Chlorophenyl-methyl C₁₂H₁₃ClO₂ Enhanced hydrophobicity; potential monomer for polymers
Ethyl 2-(diethoxyphosphoryl)prop-2-enoate Diethoxyphosphoryl C₉H₁₇O₅P Phosphonate functionality for metal chelation or catalysis
Methyl 2-[(2-pyridinyl)ethenyl]aminopropenoate Pyridinyl-ethenylamino C₁₂H₁₃N₃O₂ Chelating ligand; heterocyclic synthesis
5,7-Dihydroxy-3-(2-cyano-2-ethoxycarbonyl ethenyl)amino-2H-1-benzopyran-2-one Cyano-ethoxycarbonyl ethenyl-amino (benzopyran backbone) C₁₆H₁₃N₃O₆ Fluorescent properties; pharmaceutical intermediates

Substituent Impact Analysis:

  • Electron-Withdrawing Groups (e.g., Cyano, Phosphoryl): Enhance electrophilicity of the α,β-unsaturated system, promoting Michael addition or nucleophilic attack .
  • Amino Groups (e.g., Dibutylamino): Introduce basicity and steric hindrance, affecting solubility in polar solvents and reaction kinetics .

Physicochemical Properties

  • Melting Points: Derivatives with rigid aromatic systems (e.g., benzopyran-2-one in compound 12b) exhibit high melting points (>270°C) due to crystalline packing . In contrast, aliphatic amino esters like this compound likely have lower melting points, analogous to ethyl 2-(diethoxyphosphoryl)prop-2-enoate (liquid at room temperature) .
  • Solubility: The dibutylamino group enhances solubility in organic solvents (e.g., ethanol, DMSO) compared to non-polar analogues like the chlorophenyl derivative .

Biological Activity

Ethyl 2-[(dibutylamino)methyl]prop-2-enoate, a compound with the CAS number 2397-75-3, is a member of the class of compounds known as esters, specifically derived from acrylic acid. This article delves into its biological activities, synthesis, and potential applications based on existing literature and research findings.

  • Molecular Formula : C₁₄H₂₇NO₂
  • Molecular Weight : 241.37 g/mol
  • Density : 0.909 g/cm³
  • Boiling Point : 311.5°C at 760 mmHg
  • Flash Point : 95.2°C

Synthesis

This compound can be synthesized through the reaction of dibutylamine with ethyl acrylate. The reaction typically involves the formation of an intermediate that undergoes further transformation to yield the final product. This synthetic pathway is crucial for producing the compound for research and potential pharmaceutical applications.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of dibutylamine possess antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell membranes.

Neuropharmacological Effects

Dibutylamine derivatives have been explored for their neuropharmacological effects, particularly as potential anxiolytics and antidepressants. A study highlighted that certain dibutylamine-based compounds could modulate neurotransmitter systems, potentially offering therapeutic benefits in treating anxiety disorders . The specific activity of this compound in this context remains to be fully elucidated but suggests a promising avenue for future research.

Toxicity and Safety

Toxicological assessments are essential in evaluating the safety profile of this compound. Preliminary studies indicate that while some dibutylamine derivatives exhibit low toxicity in vitro, further in vivo studies are necessary to establish safe dosage levels and potential side effects .

Case Studies

  • Antimicrobial Efficacy : A study conducted on dibutylamine derivatives demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against E. coli . This suggests that this compound could be an effective antimicrobial agent.
  • Neuropharmacological Assessment : In a controlled trial assessing the effects of dibutylamine derivatives on anxiety-like behavior in rodents, it was found that these compounds significantly reduced anxiety levels compared to controls, indicating potential as anxiolytic agents .

Research Findings Summary Table

Study FocusFindingsReference
Antimicrobial ActivitySignificant reduction in bacterial growth at low concentrations
Neuropharmacological EffectsPotential anxiolytic effects observed in rodent models
Toxicity AssessmentLow toxicity in vitro; further in vivo studies recommended

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-[(dibutylamino)methyl]prop-2-enoate, and how can reaction conditions be optimized?

Methodological Answer:

  • Michael Addition: React ethyl acrylate with dibutylaminomethyl derivatives under basic conditions (e.g., K₂CO₃ in THF). Monitor reaction progress via TLC or GC-MS to optimize yield .
  • Esterification: Catalyze the reaction between 2-[(dibutylamino)methyl]prop-2-enoic acid and ethanol using H₂SO₄ or DCC/DMAP. Control temperature (60–80°C) to avoid side reactions like decarboxylation .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or fractional distillation to isolate the product. Confirm purity via NMR (¹H/¹³C) and FTIR (C=O stretch at ~1700 cm⁻¹) .

Q. How can crystallographic methods be applied to determine the molecular structure of this compound?

Methodological Answer:

  • X-ray Diffraction (XRD): Grow single crystals via slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate). Use SHELXL for structure refinement, focusing on resolving the dibutylamino-methyl group’s conformation and bond angles .
  • ORTEP-3 Visualization: Generate thermal ellipsoid plots to analyze steric effects around the prop-2-enoate backbone. Compare with similar esters (e.g., ethyl methacrylate) to identify deviations in bond lengths .
  • Data Validation: Cross-check crystallographic parameters (R-factor, CCDC deposition) against databases like Cambridge Structural Database (CSD) .

Advanced Research Questions

Q. What challenges arise in resolving hydrogen-bonding networks involving the dibutylamino group, and how can graph-set analysis address them?

Methodological Answer:

  • Hydrogen Bond Ambiguity: The dibutylamino group’s flexibility complicates identifying donor-acceptor pairs. Use neutron diffraction (where feasible) or DFT calculations (B3LYP/6-311++G**) to map electron density .
  • Graph-Set Analysis: Apply Etter’s formalism to classify hydrogen-bonding motifs (e.g., R₂²(8) rings) in crystal packing. Compare with related amino esters (e.g., 2-(diethylamino)ethyl acrylate) to predict supramolecular behavior .
  • Dynamic Effects: Conduct variable-temperature XRD to study conformational changes in the dibutylamino group under thermal stress .

Q. How does the compound’s electronic structure influence its reactivity in radical polymerization?

Methodological Answer:

  • Radical Initiation: Use AIBN or benzoyl peroxide to initiate polymerization. Monitor kinetics via ¹H NMR (disappearance of vinyl protons at δ 5.5–6.5 ppm) .
  • Electron-Donor Effects: The dibutylamino group stabilizes propagating radicals via electron donation, accelerating chain growth. Compare rate constants (kₚ) with non-amino acrylates (e.g., ethyl hexyl acrylate) using pulsed laser polymerization (PLP) .
  • Copolymerization: Design block copolymers with methyl methacrylate (MMA) to study reactivity ratios (Fineman-Ross method). Adjust feed ratios to optimize thermal stability (TGA/DSC analysis) .

Q. What analytical strategies reconcile contradictory data in spectroscopic vs. computational studies of this compound?

Methodological Answer:

  • NMR vs. DFT Discrepancies: If experimental ¹³C NMR shifts conflict with calculated values (e.g., B3LYP/6-311G), re-optimize geometry using solvent models (PCM) or higher-level theory (MP2) .
  • Mass Spectrometry Artifacts: Address fragmentation anomalies (e.g., loss of dibutylamine) via high-resolution ESI-MS and isotopic pattern matching. Cross-validate with GC-EI-MS .
  • Dynamic Effects in IR: Use variable-temperature FTIR to resolve overlapping bands (e.g., ester C=O vs. hydrogen-bonded N-H) .

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